1-chloro-N-cyclohexyl-N-ethylmethanesulfonamide
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Overview
Description
1-chloro-N-cyclohexyl-N-ethylmethanesulfonamide is an organic compound with the molecular formula C9H18ClNO2S It is a derivative of methanesulfonamide, where the hydrogen atom is replaced by a chlorine atom, and the nitrogen is substituted with cyclohexyl and ethyl groups
Preparation Methods
The synthesis of 1-chloro-N-cyclohexyl-N-ethylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with N-cyclohexyl-N-ethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-chloro-N-cyclohexyl-N-ethylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-chloro-N-cyclohexyl-N-ethylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The exact mechanism of action of 1-chloro-N-cyclohexyl-N-ethylmethanesulfonamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects .
Comparison with Similar Compounds
1-chloro-N-cyclohexyl-N-ethylmethanesulfonamide can be compared with other sulfonamide derivatives, such as:
Methanesulfonamide: The parent compound, which lacks the chlorine, cyclohexyl, and ethyl groups.
N-cyclohexylmethanesulfonamide: Similar but without the ethyl group.
N-ethylmethanesulfonamide: Similar but without the cyclohexyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H18ClNO2S |
---|---|
Molecular Weight |
239.76 g/mol |
IUPAC Name |
1-chloro-N-cyclohexyl-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C9H18ClNO2S/c1-2-11(14(12,13)8-10)9-6-4-3-5-7-9/h9H,2-8H2,1H3 |
InChI Key |
GKPJJOKLPSZNHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)CCl |
Origin of Product |
United States |
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